![molecular formula C9H9N3O B1526537 (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol CAS No. 1248243-78-8](/img/structure/B1526537.png)
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
Overview
Description
“(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol” is a chemical compound .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, has been achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . A Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has also been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis
The molecular structure of pyrazole-based ligands, such as “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The chemical reactions involving pyrazole-based ligands have been studied. For example, the ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .Scientific Research Applications
C–H Bond Functionalization
This compound has been utilized in Rh(iii)-catalyzed C–H bond functionalization with internal alkynes. This process allows for the divergent synthesis of either C–H alkenylation products or indazole products, which are valuable in various chemical syntheses .
Anticancer Research
There has been research into the design, synthesis, and evaluation of this compound for anticancer properties . Different substituents on the compound have led to varying antitumor activities, highlighting its potential in cancer treatment .
Biological Activities
The pyrazole core of this compound is known for exhibiting a wide range of biological activities, including anti-malarial, anti-inflammatory, antipyretic, antifungal, anti-viral, antidepressant, antibacterial, antitumor, antioxidant , and anti-filarial properties .
Catalytic Properties
Studies have been conducted to evaluate the catalytic properties of pyrazole-based ligands derived from this compound in oxidation reactions, such as the conversion of catechol to o-quinone .
Agrochemical Applications
Pyrazoles, including derivatives of this compound, are used in the agrochemical industry , where they serve as active ingredients in pesticides and herbicides due to their biological activity profiles .
Coordination Chemistry
In coordination chemistry, pyrazole derivatives are used to create complexes with metals, which can be applied in various fields such as materials science and catalysis .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as phenylpyrazole derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf .
Mode of Action
Research on similar compounds suggests that they may undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Compounds with similar structures have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound might interact with the biochemical pathways of Leishmania and Plasmodium species .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Future Directions
Pyrazole-based ligands, such as “(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol”, have shown promising results in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . Therefore, they can be used as a model for further developments in catalytic processes relating to catecholase activity .
properties
IUPAC Name |
(2-pyrazol-1-ylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPRICBVQCCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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